Cas no 2228161-63-3 (5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one)

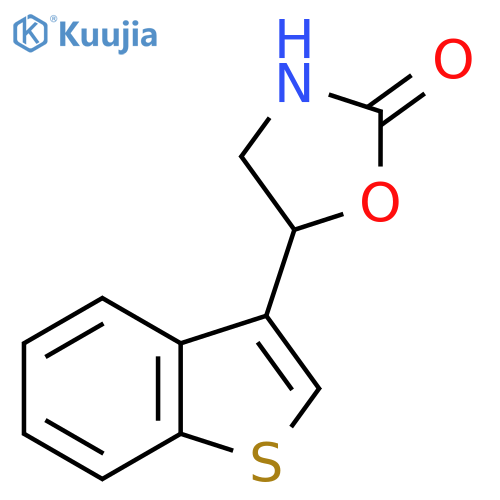

2228161-63-3 structure

商品名:5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one

5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one

- EN300-1806095

- 2228161-63-3

-

- インチ: 1S/C11H9NO2S/c13-11-12-5-9(14-11)8-6-15-10-4-2-1-3-7(8)10/h1-4,6,9H,5H2,(H,12,13)

- InChIKey: FWVCEAXIVLATDJ-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C2C=CC=CC1=2)C1CNC(=O)O1

計算された属性

- せいみつぶんしりょう: 219.03539970g/mol

- どういたいしつりょう: 219.03539970g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 271

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 66.6Ų

5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1806095-2.5g |

5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one |

2228161-63-3 | 2.5g |

$2771.0 | 2023-09-19 | ||

| Enamine | EN300-1806095-5.0g |

5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one |

2228161-63-3 | 5g |

$4102.0 | 2023-06-02 | ||

| Enamine | EN300-1806095-0.25g |

5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one |

2228161-63-3 | 0.25g |

$1300.0 | 2023-09-19 | ||

| Enamine | EN300-1806095-0.1g |

5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one |

2228161-63-3 | 0.1g |

$1244.0 | 2023-09-19 | ||

| Enamine | EN300-1806095-5g |

5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one |

2228161-63-3 | 5g |

$4102.0 | 2023-09-19 | ||

| Enamine | EN300-1806095-1g |

5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one |

2228161-63-3 | 1g |

$1414.0 | 2023-09-19 | ||

| Enamine | EN300-1806095-10.0g |

5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one |

2228161-63-3 | 10g |

$6082.0 | 2023-06-02 | ||

| Enamine | EN300-1806095-10g |

5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one |

2228161-63-3 | 10g |

$6082.0 | 2023-09-19 | ||

| Enamine | EN300-1806095-1.0g |

5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one |

2228161-63-3 | 1g |

$1414.0 | 2023-06-02 | ||

| Enamine | EN300-1806095-0.05g |

5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one |

2228161-63-3 | 0.05g |

$1188.0 | 2023-09-19 |

5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

2228161-63-3 (5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one) 関連製品

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量